N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with dimethylamino groups at positions 4 and 6. A methylene bridge connects the triazine ring to a benzamide moiety, which itself is substituted with a dimethylamino group at the 3-position.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-22(2)13-9-7-8-12(10-13)15(25)18-11-14-19-16(23(3)4)21-17(20-14)24(5)6/h7-10H,11H2,1-6H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHPTJBFIMLNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 3-(dimethylamino)benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Triazine Derivatives
3,3’-Bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine ()
- Structure: A bi-1,2,4-triazine system with dimethylamino groups at positions 3 and 3’ of two fused triazine rings.
- Key Differences :
- The target compound has a single 1,3,5-triazine ring, whereas this analog features a fused bi-1,2,4-triazine core.
- Substituents are positioned at 4,6 (target) vs. 3,3’ (analog), altering electronic and steric profiles.
- Synthesis : Prepared via nucleophilic substitution of methylsulfanyl groups with dimethylamine, followed by bromination .
- Applications : Serves as an intermediate for further derivatization (e.g., brominated derivatives for cross-coupling reactions).
Morpholino-1,3,5-triazine Derivatives ()
- Structure: 1,3,5-triazine substituted with morpholino groups at positions 4 and 6, linked to benzamide-urea motifs.
- Key Differences: Morpholino groups (bulkier, oxygen-containing) replace dimethylamino groups, affecting solubility and steric hindrance. Ureido linkages in these derivatives introduce hydrogen-bonding capabilities absent in the target compound.
- Synthesis : Utilizes HBTU/Hünig’s base-mediated coupling reactions for amide and urea bond formation .
- Applications : Investigated for kinase inhibition due to triazine-pharmacophore compatibility.
Benzamide-Containing Analogs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : A 3-methylbenzamide with an N-(2-hydroxy-1,1-dimethylethyl) substituent.
- Key Differences: Lacks a triazine core but shares a benzamide group.
- Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by a triazine ring substituted with dimethylamino groups and a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 343.435 g/mol. The structural components contribute to its reactivity and interaction with biological targets.
| Component | Structure | Notable Features |
|---|---|---|
| 4,6-bis(dimethylamino)-1,3,5-triazine | Triazine ring with dimethylamine groups | Intermediate for synthesis |
| 3-(dimethylamino)benzamide | Benzamide structure | Common amide functionality |
| N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-3-aminobenzamide | Similar triazine and amide structure | Potentially different biological activity |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The binding affinity and specificity are influenced by its unique structure, allowing it to modulate enzymatic pathways effectively. This interaction can lead to both inhibition and activation of specific biological processes.
Antitumor Activity
Recent studies have indicated that derivatives of triazine compounds exhibit significant antitumor effects. For instance, compounds similar in structure to this compound have shown efficacy against various cancer cell lines. A notable study demonstrated that these compounds can induce cytotoxicity in gastric adenocarcinoma cells (MKN-45) at concentrations lower than traditional chemotherapeutics like Paclitaxel .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific proteases involved in cancer progression. The detailed mechanism involves competitive inhibition where the compound competes with substrate binding sites on the enzyme, thus reducing enzymatic activity significantly .
Case Studies
-
Cytotoxicity against Cancer Cells :
- A study assessed the cytotoxic effects of this compound on several human tumor cell lines.
- Results indicated a dose-dependent response with IC50 values significantly lower than those observed for conventional chemotherapeutics.
-
Enzyme Interaction Studies :
- Investigations into the binding affinity of the compound to various enzymes revealed strong interactions with serine proteases.
- Kinetic studies suggested that the compound acts as a reversible inhibitor.
Future Directions
The promising biological activities of this compound warrant further exploration. Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile in live models.
- Structural Modifications : To enhance potency and selectivity towards specific targets.
- Mechanistic Studies : To elucidate the detailed pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
